

An In-depth Technical Guide to Methyl 5-nitro-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B061252

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of organic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a nitro group and a carboxylate ester functionality on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, a detailed plausible synthesis protocol, and expected spectral characteristics of **methyl 5-nitro-1H-pyrazole-3-carboxylate**.

Chemical Properties

While extensive experimental data for **methyl 5-nitro-1H-pyrazole-3-carboxylate** is not readily available in the public domain, its fundamental properties can be summarized. The compound is identified by the CAS Number 181585-93-3.

Table 1: Physicochemical Properties of **Methyl 5-nitro-1H-pyrazole-3-carboxylate**

Property	Value	Source
CAS Number	181585-93-3	PubChem[1]
Molecular Formula	C ₅ H ₅ N ₃ O ₄	PubChem[1]
Molecular Weight	171.11 g/mol	PubChem[1]
Predicted XLogP3	0.6	PubChem[1]
Predicted Hydrogen Bond Donor Count	1	PubChem[1]
Predicted Hydrogen Bond Acceptor Count	5	PubChem[1]
Predicted Rotatable Bond Count	2	PubChem[1]

Synthesis

A detailed experimental protocol for the synthesis of **methyl 5-nitro-1H-pyrazole-3-carboxylate** is not explicitly documented in readily accessible literature. However, a plausible and efficient synthetic route involves the esterification of its carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid. This method is analogous to the synthesis of similar pyrazole esters.

Synthesis of the Precursor: 5-nitro-1H-pyrazole-3-carboxylic acid

The synthesis of the precursor acid is a critical first step. Several methods for the synthesis of pyrazole carboxylic acids have been reported. A common approach involves the cyclization of a diketoester with hydrazine, followed by nitration.

Experimental Protocol: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid

This protocol is based on established methods for the synthesis of pyrazole carboxylic acids and their subsequent nitration.

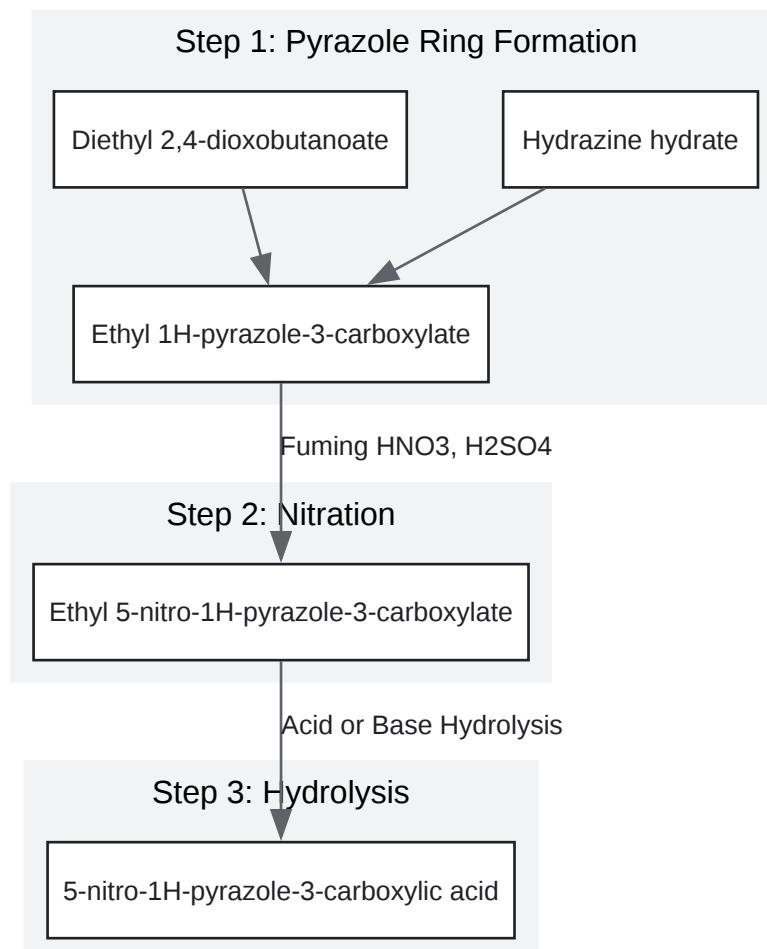
Materials:

- Diethyl 2,4-dioxobutanoate
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid
- Fuming nitric acid
- Concentrated sulfuric acid

Procedure:

- Synthesis of Ethyl 1H-pyrazole-3-carboxylate: A solution of diethyl 2,4-dioxobutanoate (1 equivalent) in ethanol is prepared in a round-bottom flask. To this, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid to precipitate the crude product, which is then filtered, washed with cold water, and dried. Recrystallization from ethanol can be performed for purification.
- Nitration to 5-nitro-1H-pyrazole-3-carboxylic acid: The synthesized ethyl 1H-pyrazole-3-carboxylate (1 equivalent) is added portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio). The reaction mixture is stirred at 0-5 °C for 2-3 hours. The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.
- Hydrolysis to 5-nitro-1H-pyrazole-3-carboxylic acid: The crude nitrated ester is then hydrolyzed by heating with an aqueous solution of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide). Upon completion of the reaction (monitored by TLC), the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate the 5-nitro-1H-pyrazole-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid

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Caption: Synthetic pathway for 5-nitro-1H-pyrazole-3-carboxylic acid.

Esterification to Methyl 5-nitro-1H-pyrazole-3-carboxylate

The final step is the esterification of the synthesized carboxylic acid. Fischer-Speier esterification is a common and effective method for this transformation.

Experimental Protocol: Synthesis of **Methyl 5-nitro-1H-pyrazole-3-carboxylate**

Materials:

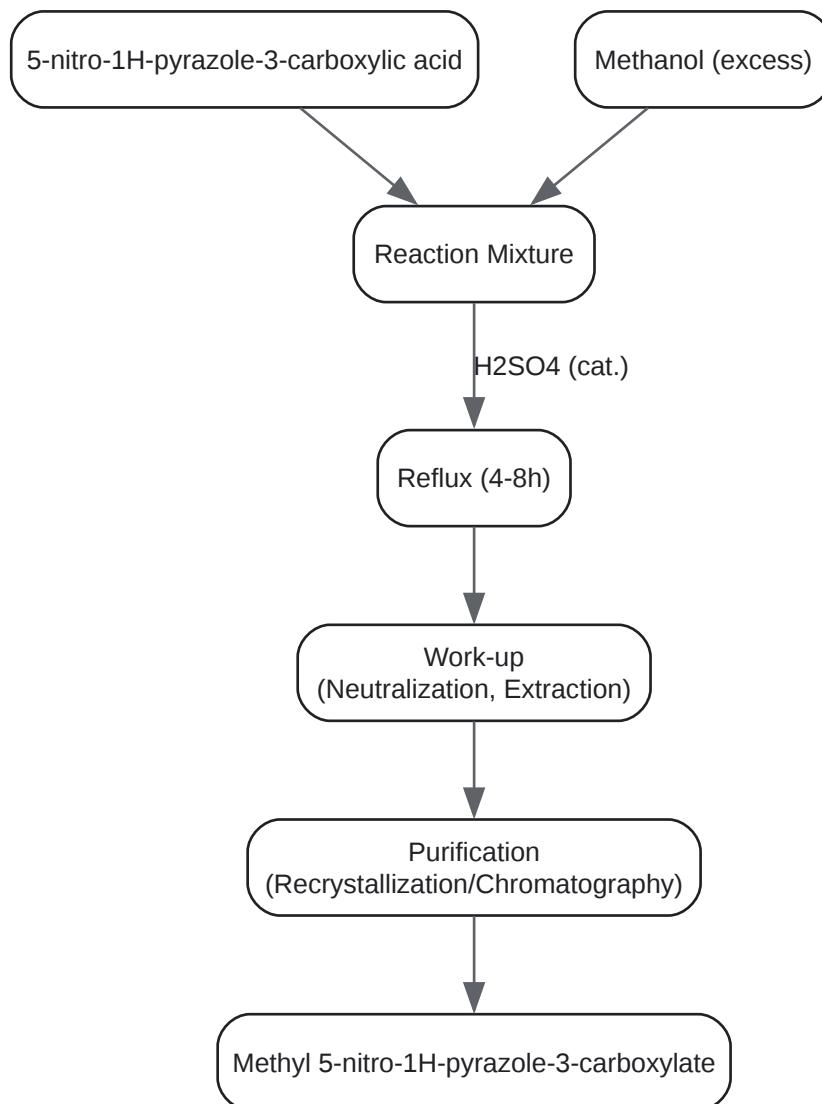
- 5-nitro-1H-pyrazole-3-carboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Dichloromethane or ethyl acetate

Procedure:

- A suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.
- A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) is carefully added to the suspension.
- The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **methyl 5-nitro-1H-pyrazole-3-carboxylate**.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) or by column chromatography on silica gel.

Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid



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Caption: Workflow for the synthesis of **methyl 5-nitro-1H-pyrazole-3-carboxylate**.

Spectral Data

No experimentally determined spectra for **methyl 5-nitro-1H-pyrazole-3-carboxylate** are readily available. The following tables provide predicted spectral data and typical ranges for the key functional groups, which can serve as a reference for researchers.

Table 2: Predicted ¹H NMR Spectral Data for **Methyl 5-nitro-1H-pyrazole-3-carboxylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 8.0	s	1H	Pyrazole C4-H
~ 3.9 - 4.1	s	3H	O-CH ₃ (ester)
~ 13.0 - 14.0	br s	1H	N-H (pyrazole)

Note: Predicted shifts are based on the analysis of similar structures. The broad singlet for the N-H proton may be exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data for **Methyl 5-nitro-1H-pyrazole-3-carboxylate**

Chemical Shift (δ , ppm)	Assignment
~ 160 - 165	C=O (ester)
~ 150 - 155	C5-NO ₂
~ 140 - 145	C3-COOCH ₃
~ 110 - 115	C4
~ 52 - 55	O-CH ₃ (ester)

Note: These are estimated chemical shift ranges.

Table 4: Expected IR Absorption Frequencies for **Methyl 5-nitro-1H-pyrazole-3-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100 - 3300	Medium, Broad	N-H Stretch	Pyrazole N-H
~ 3100	Medium	C-H Stretch	Pyrazole C-H
~ 1730	Strong	C=O Stretch	Ester Carbonyl
1520 - 1560	Strong	Asymmetric NO ₂ Stretch	Nitro Group
1340 - 1380	Strong	Symmetric NO ₂ Stretch	Nitro Group
~ 1250	Strong	C-O Stretch	Ester

Potential Applications and Further Research

Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of fused pyrazole heterocyclic systems. The ester group can be hydrolyzed back to the carboxylic acid or converted to amides, hydrazides, or other derivatives. These transformations open up avenues for the creation of libraries of novel compounds for screening in drug discovery programs, particularly in areas where pyrazole derivatives have shown promise, such as anti-inflammatory, antimicrobial, and anticancer agents.

Further research is warranted to fully characterize the physical and chemical properties of this compound and to explore its reactivity in various organic transformations. Detailed biological evaluation of its derivatives could lead to the discovery of new therapeutic agents.

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References

- 1. PubChemLite - Methyl 3-nitro-1h-pyrazole-5-carboxylate (C5H5N3O4) [pubchemlite.lcsb.uni.lu]
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